GP130 receptor agonist-1

Description

Properties

IUPAC Name |

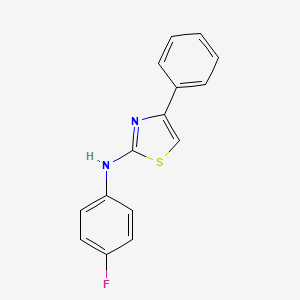

N-(4-fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2S/c16-12-6-8-13(9-7-12)17-15-18-14(10-19-15)11-4-2-1-3-5-11/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKMQDIAPGOWDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of GP130 Receptor Agonist Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Glycoprotein 130 (GP130) receptor agonists. It is designed for an audience with a strong background in cellular and molecular biology, offering a detailed exploration of the signaling cascades, quantitative aspects of receptor engagement, and the experimental methodologies used to elucidate these pathways.

Introduction to the GP130 Receptor

Glycoprotein 130 (GP130), also known as IL6ST, is a ubiquitously expressed transmembrane protein that serves as the common signal-transducing subunit for the Interleukin-6 (IL-6) family of cytokines.[1][2][3] This family includes a diverse range of cytokines such as IL-6, Interleukin-11 (IL-11), Leukemia Inhibitory Factor (LIF), Oncostatin M (OSM), Ciliary Neurotrophic Factor (CNTF), and Cardiotrophin-1 (CT-1).[1][2][3] These cytokines play pleiotropic roles in a myriad of biological processes, including immune responses, hematopoiesis, inflammation, and embryogenesis. The shared use of GP130 accounts for the functional redundancy observed among these cytokines.

The activation of GP130 signaling is a tightly regulated process initiated by the binding of a cytokine to its specific alpha-receptor subunit (e.g., IL-6Rα for IL-6) or, in some cases, directly to a receptor complex containing GP130. This initial binding event triggers the formation of a higher-order receptor complex, leading to the activation of intracellular signaling cascades.

Mechanism of GP130 Receptor Activation and Signal Transduction

The canonical mechanism of GP130 activation involves ligand-induced receptor dimerization or multimerization. For cytokines like IL-6 and IL-11, the ligand first binds to its specific α-receptor, and this complex then recruits a homodimer of GP130 to form a hexameric signaling complex.[4] Other cytokines, such as LIF and OSM, induce the formation of a heterodimer between GP130 and another related receptor subunit, like the LIF receptor (LIFR) or the OSM receptor (OSMR).[4][5]

Upon dimerization, the receptor-associated Janus kinases (JAKs), which are constitutively bound to the intracellular domain of GP130, are brought into close proximity. This proximity facilitates their trans-autophosphorylation and subsequent activation. The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of GP130. These phosphorylated tyrosine residues serve as docking sites for various downstream signaling molecules, primarily the Signal Transducers and Activators of Transcription (STATs), particularly STAT3.

Once recruited to the phosphorylated GP130, STATs are themselves phosphorylated by the activated JAKs. This phosphorylation event leads to the dimerization of STAT proteins, which then translocate to the nucleus and act as transcription factors, modulating the expression of target genes involved in cell proliferation, differentiation, and survival.

Beyond the canonical JAK/STAT pathway, GP130 activation also triggers other important signaling cascades:

-

Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) Pathway: This pathway is typically activated through the recruitment of the tyrosine phosphatase SHP2 to a specific phosphotyrosine motif on GP130. SHP2 activation leads to the activation of the Ras-Raf-MEK-ERK cascade, which is crucial for cell proliferation and differentiation.

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is also often initiated by SHP2 and is critical for promoting cell survival and inhibiting apoptosis.

The balance and interplay between these distinct signaling pathways ultimately determine the specific cellular response to a given GP130 agonist.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling cascades initiated by GP130 receptor agonists.

Caption: Canonical GP130 signaling pathways.

Quantitative Data on GP130 Agonist-Receptor Interactions

The binding affinity of a GP130 agonist to its receptor complex is a critical determinant of its biological activity. The following tables summarize available quantitative data for several key GP130 agonists. It is important to note that these values can vary depending on the experimental system, cell type, and measurement technique.

| Ligand | Receptor Component(s) | Binding Affinity (Kd) | Cell Type / System | Reference |

| Interleukin-6 (IL-6) | IL-6Rα (low affinity) | ~9 nM | Surface Plasmon Resonance | [4] |

| IL-6Rα (high affinity) | 25 pM | B-cell hybridomas | [6] | |

| IL-6Rα (low affinity) | 2.5 nM | B-cell hybridomas | [6] | |

| Leukemia Inhibitory Factor (LIF) | LIFRβ/gp130 complex (high affinity) | 50-100 pM | In vivo | [4] |

| LIFRβ | 3.10 nM | Surface Plasmon Resonance | [5] | |

| gp130 | 72.38 nM | Surface Plasmon Resonance | [5] | |

| Ciliary Neurotrophic Factor (CNTF) | CNTFRα/LIFRβ/gp130 complex (high affinity) | ~1 pM (10-12 M) | Neuronal cells | [7] |

| CNTFRα/LIFRβ/gp130 complex (low affinity) | ~1 nM (10-9 M) | Neuronal cells | [7] | |

| Oncostatin M (OSM) | gp130 | 22.69 nM | Surface Plasmon Resonance | [5] |

| LIFRβ | 43.79 nM | Surface Plasmon Resonance | [5] |

| Ligand | Biological Response | EC50 | Cell Line | Reference |

| IL-6 | Proliferation | 0.11 ng/ml | Ba/F3-IL-6R:gp130:OSMR | [8] |

| LIF | Proliferation | 0.08 ng/ml | Ba/F3-IL-6R:gp130:LIFR | [8] |

| OSM | Proliferation | 0.12 ng/ml | Ba/F3-IL-6R:gp130:OSMR | [8] |

| Engineered IL-6 (GIO-6) | Proliferation | 1.60 ng/ml | Ba/F3-IL-6R:gp130:OSMR | [8] |

| Engineered IL-6 (GIO-6) | Proliferation | 6.16 ng/ml | Ba/F3-IL-6R:gp130:LIFR | [8] |

Experimental Protocols

The elucidation of the GP130 signaling pathway has been made possible through a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments used to study GP130 receptor agonist mechanism of action.

Co-Immunoprecipitation to Demonstrate Receptor Dimerization

This protocol describes the co-immunoprecipitation of GP130 with its partner receptors (e.g., another GP130 molecule or LIFR/OSMR) following agonist stimulation.

Materials:

-

Cell line expressing tagged versions of the receptors of interest (e.g., HA-tagged GP130 and Myc-tagged LIFR)

-

GP130 agonist (e.g., LIF)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Antibody for immunoprecipitation (e.g., anti-HA antibody)

-

Protein A/G agarose (B213101) beads

-

Wash buffer (e.g., lysis buffer with lower detergent concentration)

-

SDS-PAGE sample buffer

-

Antibodies for Western blotting (e.g., anti-Myc and anti-HA antibodies)

Procedure:

-

Cell Culture and Stimulation:

-

Culture cells to 80-90% confluency.

-

Starve cells in serum-free medium for 4-6 hours.

-

Treat cells with the GP130 agonist at the desired concentration and for the appropriate time (e.g., 100 ng/mL LIF for 15 minutes). Include an unstimulated control.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (clarified lysate) to a new tube.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate.

-

Incubate a defined amount of protein (e.g., 500 µg - 1 mg) with the immunoprecipitating antibody (e.g., 1-2 µg of anti-HA antibody) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g) for 1 minute at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution and Western Blotting:

-

After the final wash, resuspend the beads in 2X SDS-PAGE sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to elute the immunoprecipitated proteins.

-

Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.

-

Perform Western blotting using antibodies against the tagged proteins (e.g., anti-Myc to detect the co-immunoprecipitated LIFR and anti-HA to confirm the immunoprecipitation of GP130).

-

Caption: Experimental workflow for Co-Immunoprecipitation.

Western Blotting for Phospho-STAT3 (Tyr705) and Phospho-ERK1/2 (Thr202/Tyr204)

This protocol outlines the detection of STAT3 and ERK phosphorylation as a measure of downstream GP130 signaling activation.

Materials:

-

Cell line responsive to GP130 agonists

-

GP130 agonist (e.g., IL-6)

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and an antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis:

-

Follow steps 1 and 2 from the Co-Immunoprecipitation protocol to prepare cell lysates from agonist-stimulated and control cells.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentration of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total STAT3) and a loading control.

-

Quantify the band intensities using densitometry software. The level of phosphorylation is typically expressed as the ratio of the phosphorylated protein to the total protein, normalized to the loading control.

-

Conclusion

The GP130 receptor system is a central hub for a diverse array of cytokine signals that are critical for cellular homeostasis and response to physiological challenges. A thorough understanding of its mechanism of action, from ligand binding and receptor activation to the intricate downstream signaling networks, is paramount for the development of novel therapeutics targeting diseases driven by aberrant GP130 signaling, such as chronic inflammatory conditions and cancer. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our knowledge of this important signaling pathway.

References

- 1. The gp130 Receptor Cytokine Family: Regulators of Adipocyte Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interleukin-6 Family Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the major pro-inflammatory interleukin-6-type cytokine receptor gp130 by antagonistic single domain antibodies [frontiersin.org]

- 4. Leukemia Inhibitory Factor (LIF) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Unique Loop Structure in Oncostatin M Determines Binding Affinity toward Oncostatin M Receptor and Leukemia Inhibitory Factor Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High- and low-affinity receptors for murine interleukin 6. Distinct distribution on B and T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding characteristics of ciliary neurotrophic factor to sympathetic neurons and neuronal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Engineered interleukin-6-derived cytokines recruit artificial receptor complexes and disclose CNTF signaling via the OSMR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Signaling Pathways of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine

Disclaimer: Extensive research has not yet elucidated a specific, well-defined signaling pathway for N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine. However, its core structure, the 2-aminothiazole (B372263) scaffold, is a recognized pharmacophore present in numerous biologically active compounds.[1][2][3][4][5] This guide explores the potential signaling pathways of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine based on the known mechanisms of action of structurally related 2-aminothiazole derivatives. The information presented is intended for researchers, scientists, and drug development professionals.

Introduction to N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine and the 2-Aminothiazole Scaffold

N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine is a synthetic organic compound featuring a central 2-aminothiazole ring substituted with a 4-fluorophenyl group at the amine and a phenyl group at position 4. The 2-aminothiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, known to impart a wide range of biological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties.[1][2][4][5] Several clinically approved drugs, such as the anticancer agent Dasatinib, contain this core structure.[6] The biological activities of these derivatives stem from their ability to interact with various protein targets, thereby modulating key signaling pathways. This guide will focus on three such potential pathways relevant to the therapeutic areas where 2-aminothiazole derivatives have shown promise.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, the following signaling pathways represent plausible mechanisms of action for N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine.

Anticancer Activity via Aurora Kinase Inhibition

Several N-phenyl-pyrimidin-2-amine derivatives containing a thiazole (B1198619) group have been identified as potent inhibitors of Aurora kinases A and B.[7] These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy.[7][8][9][10]

Mechanism: Aurora kinases (AURKA and AURKB) play a vital role in centrosome separation, spindle assembly, and cytokinesis. Inhibition of these kinases disrupts mitotic progression, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[11] For instance, AURKA is involved in mitotic spindle dynamics, while AURKB is a key component of the chromosomal passenger complex that ensures correct chromosome segregation.[10][11] The inhibition of these kinases by small molecules typically occurs at the ATP-binding pocket.[11]

Below is a simplified diagram illustrating the central role of Aurora kinases in mitosis and the impact of their inhibition.

Antifungal Activity via Ergosterol (B1671047) Biosynthesis Inhibition

Thiazole derivatives have demonstrated antifungal properties, often by targeting the fungal-specific ergosterol biosynthesis pathway. A key enzyme in this pathway is sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme that is the primary target for azole antifungal drugs.[12][13][14]

Mechanism: Sterol 14α-demethylase catalyzes the conversion of lanosterol (B1674476) to ergosterol, an essential component of the fungal cell membrane.[13] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols. This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and cell death.[13][14][15] The mechanism involves the heterocyclic nitrogen of the inhibitor coordinating to the heme iron atom in the active site of the enzyme.[16]

The following diagram outlines the ergosterol biosynthesis pathway and the inhibitory action of compounds targeting sterol 14α-demethylase.

Antileishmanial Activity via Purine (B94841) Salvage Pathway Inhibition

Leishmania and other trypanosomatid parasites are incapable of de novo purine synthesis and rely entirely on a purine salvage pathway to acquire these essential building blocks from their host.[17] This metabolic dependency makes the enzymes of the salvage pathway attractive drug targets. One such enzyme is 5'-methylthioadenosine phosphorylase (MTAP), which is involved in both purine and polyamine metabolism.[17][18]

Mechanism: MTAP catalyzes the reversible phosphorolysis of 5'-methylthioadenosine (MTA) to adenine (B156593) and 5-methylthioribose-1-phosphate. The adenine produced can then be converted into purine nucleotides required for DNA and RNA synthesis. Given the significant structural differences between the parasite and human MTAP enzymes, selective inhibition is a viable therapeutic strategy.[17][18] Inhibition of Leishmania MTAP would disrupt the parasite's ability to salvage adenine, thereby halting its proliferation.

The diagram below shows the role of MTAP in the Leishmania purine salvage pathway.

Quantitative Data for Related 2-Aminothiazole Derivatives

Table 1: Anticancer Activity of Phenylthiazole Analogs Data from a study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[19]

| Compound ID | Substitution on N-phenyl ring | Cell Line | IC₅₀ (µM) |

| 4c | 4-Nitro | SKNMC (Neuroblastoma) | 10.8 ± 0.08 |

| 4b | 3-Nitro | SKNMC (Neuroblastoma) | 15.3 ± 1.12 |

| 4d | 2-Nitro | Hep-G2 (Hepatoma) | 11.6 ± 0.12 |

| Doxorubicin | (Reference Drug) | Hep-G2 (Hepatoma) | 5.8 ± 1.01 |

Table 2: Antifungal Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives Data from a study on novel thiazole derivatives.[20]

| Compound ID | Fungal Strain | MIC (µg/mL) |

| p2 | C. albicans | 6.25 |

| p3 | C. albicans | 6.25 |

| p4 | C. albicans | 12.5 |

| p6 | C. albicans | 12.5 |

| Fluconazole | C. albicans | 3.12 |

Table 3: Antileishmanial Activity of 4-phenyl-1,3-thiazol-2-amines Data from a study on scaffolds for new antileishmanial agents.

| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (SI) |

| Compound 6 | L. amazonensis promastigotes | 20.78 | 5.69 |

| Compound 3 | L. amazonensis promastigotes | 46.63 | 26.11 |

| Compound 4 | L. amazonensis promastigotes | 53.12 | 4.80 |

Experimental Protocols

The following sections provide generalized methodologies for key experiments relevant to the potential activities of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine.

Protocol: In Vitro Kinase Assay (Luminescence-based)

This protocol describes a general method for measuring the activity of a kinase (e.g., Aurora Kinase) and the inhibitory effect of a test compound. It is based on the quantification of ADP produced, using a system like the ADP-Glo™ Kinase Assay.[21]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

-

Recombinant kinase (e.g., Aurora Kinase A)

-

Kinase-specific substrate peptide

-

ATP

-

Test compound (e.g., N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine) dissolved in DMSO

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well white plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1% in the assay well.

-

Reaction Setup:

-

In a 384-well plate, add 5 µL of the test compound dilutions or control (buffer with DMSO).

-

Add 10 µL of the kinase enzyme solution diluted in assay buffer to all wells.

-

Mix gently and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

-

Kinase Reaction Initiation:

-

Start the reaction by adding 5 µL of a mixture containing ATP and the kinase substrate to each well.[21] The final concentrations should be optimized, often near the Kₘ for ATP.

-

Mix and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.

-

Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a generalized version of the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a yeast isolate.[22]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Materials:

-

Fungal isolate (e.g., Candida albicans)

-

Test compound (e.g., N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine) dissolved in DMSO

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline.

-

Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Plate Preparation:

-

Prepare serial twofold dilutions of the test compound in RPMI medium directly in the 96-well plate. The typical concentration range is 0.03 to 64 µg/mL.

-

Each well should contain 100 µL of the diluted compound.

-

Include a drug-free well for a positive growth control and an uninoculated well for a negative control (sterility).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized fungal inoculum to each well (except the negative control). The final volume in each well will be 200 µL.

-

Incubate the plates at 35°C for 24 to 48 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visual inspection or by using a microplate reader to measure turbidity (OD at 530 nm).

-

The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the positive control well.[22]

-

Conclusion

While the precise signaling pathway of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine remains to be fully characterized, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for hypothesizing its potential mechanisms of action. The inhibition of key enzymes such as Aurora kinases, sterol 14α-demethylase, and 5'-methylthioadenosine phosphorylase are plausible routes through which this compound and its analogs may exert their anticancer, antifungal, and antileishmanial activities. The experimental protocols detailed in this guide offer standardized methods for investigating these potential activities and elucidating the specific molecular interactions of this promising compound class. Further research is essential to validate these hypotheses and to fully understand the therapeutic potential of N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. rjlbpcs.com [rjlbpcs.com]

- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. journals.asm.org [journals.asm.org]

- 17. Leishmania infantum 5'-Methylthioadenosine Phosphorylase presents relevant structural divergence to constitute a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Functions of Small Molecule GP130 Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological functions, signaling mechanisms, and therapeutic potential of small molecule agonists targeting the glycoprotein (B1211001) 130 (GP130) receptor. GP130, a shared receptor subunit for the interleukin-6 (IL-6) family of cytokines, is a critical mediator of diverse physiological and pathological processes, including inflammation, hematopoiesis, and tissue regeneration. The development of small molecule agonists for GP130 represents a promising frontier in drug discovery, offering the potential for targeted therapeutic interventions in a range of diseases.

Core Concepts: GP130 Signaling

Glycoprotein 130 is a transmembrane protein that partners with other receptor subunits to bind IL-6 family cytokines, such as IL-6, leukemia inhibitory factor (LIF), and oncostatin M (OSM). Ligand binding induces the formation of receptor complexes, leading to the activation of intracellular signaling cascades. The two major pathways activated by GP130 are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the SHP2/Gab/MAPK pathway.[1] Dysregulation of these pathways is implicated in numerous diseases, including autoimmune disorders, cancer, and degenerative diseases.[2]

Small molecule GP130 agonists are designed to modulate these signaling pathways, often by promoting specific receptor conformations or downstream signaling events. This targeted approach aims to harness the therapeutic benefits of GP130 activation while minimizing potential adverse effects associated with broad cytokine stimulation.

Key Small Molecule GP130 Modulators

Several small molecule compounds have been identified and characterized for their ability to modulate GP130 signaling. These molecules exhibit diverse chemical structures and mechanisms of action, highlighting the broad potential for therapeutic intervention.

| Compound | Target | Reported Biological Activity | Therapeutic Area |

| RCGD 423 | GP130 | Promotes cartilage regeneration, reduces inflammation, activates STAT3 signaling.[3][4][5][6][7] | Osteoarthritis |

| SC144 | GP130 | Inhibits STAT3 phosphorylation, induces apoptosis in cancer cells.[8] | Ovarian Cancer, Pancreatic Cancer |

| LMT-28 | GP130 | Inhibits IL-6-induced STAT3 activation, alleviates inflammatory arthritis.[3][5][9][10] | Inflammatory Diseases |

| CX-011 (R805) | GP130 | Modulates degenerative and inflammatory signaling, reduces joint pain and inflammation.[1][2][4][11][12][13][14] | Osteoarthritis |

Signaling Pathways and Mechanisms of Action

Small molecule GP130 agonists can elicit their biological effects through the modulation of distinct downstream signaling cascades. Understanding these pathways is crucial for the rational design and development of novel therapeutics.

JAK/STAT Pathway

The JAK/STAT pathway is a primary signaling cascade activated by GP130. Upon ligand binding and receptor dimerization, associated Janus kinases (JAKs) are activated and phosphorylate tyrosine residues on the intracellular domain of GP130. These phosphorylated sites serve as docking sites for STAT transcription factors, primarily STAT3.[15][16] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[16] This pathway is central to many of the regenerative and anti-inflammatory effects of GP130 activation.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. Osteoarthritis: Experimental Drug May Help Reduce Symptoms [healthline.com]

- 3. A Novel Small-Molecule Inhibitor Targeting the IL-6 Receptor β Subunit, Glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. keck.usc.edu [keck.usc.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. keck.usc.edu [keck.usc.edu]

- 7. arthritisandinjurycare.com [arthritisandinjurycare.com]

- 8. Combination effects of SC144 and cytotoxic anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A GP130-Targeting Small Molecule, LMT-28, Reduces LPS-Induced Bone Resorption around Implants in Diabetic Models by Inhibiting IL-6/GP130/JAK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Novel Small Molecule Modulator of the gp130 Receptor Shows Dose-dependent Therapeutic Efficacy in a Canine Model of Osteoarthritis - ACR Meeting Abstracts [acrabstracts.org]

- 12. Potential osteoarthritis treatment moves to clinical trial after animal studies - HSC News [hscnews.usc.edu]

- 13. news-medical.net [news-medical.net]

- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 15. Stat3 signaling regulates embryonic stem cell fate in a dose-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Role of GP130 Activation in Neuroprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycoprotein 130 (GP130), a ubiquitously expressed transmembrane receptor, is a critical signaling component for the interleukin-6 (IL-6) family of cytokines. Activation of GP130-mediated signaling cascades has emerged as a significant pathway in promoting neuronal survival and modulating glial cell responses, positioning it as a promising therapeutic target for a range of neurodegenerative diseases. This technical guide provides an in-depth overview of the core signaling pathways, quantitative experimental evidence, and detailed methodologies relevant to the study of GP130 in neuroprotection. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and therapeutically harness this pivotal neuroprotective mechanism.

The GP130 Receptor and its Ligands in the Nervous System

The GP130 receptor subunit is shared by a family of cytokines that includes interleukin-6 (IL-6), leukemia inhibitory factor (LIF), ciliary neurotrophic factor (CNTF), oncostatin M (OSM), interleukin-11 (IL-11), and cardiotrophin-1 (CT-1).[1][2] These cytokines play pleiotropic roles in the central nervous system (CNS), influencing neuronal survival, differentiation, and inflammatory responses.[2][3] Ligand binding to its specific alpha-receptor subunit induces the formation of a receptor complex that includes the homodimerization or heterodimerization of GP130, initiating intracellular signaling.[4]

Core Signaling Pathways in GP130-Mediated Neuroprotection

Activation of the GP130 receptor complex triggers three primary intracellular signaling cascades that are crucial for its neuroprotective effects: the JAK/STAT pathway, the Ras-MAPK pathway, and the PI3K/Akt pathway.[4]

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal signaling cascade downstream of GP130 activation.[5][6] Upon ligand-induced receptor dimerization, associated JAKs (Janus kinases) are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of GP130, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins, primarily STAT1 and STAT3.[6] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA response elements to regulate the transcription of target genes involved in cell survival and differentiation.[5][6]

Diagram: GP130-JAK/STAT Signaling Pathway

Caption: Canonical GP130-JAK/STAT signaling cascade.

The Ras-MAPK Pathway

The Ras-mitogen-activated protein kinase (MAPK) pathway, also known as the extracellular signal-regulated kinase (ERK) pathway, is another important signaling axis activated by GP130. Upon GP130 phosphorylation, the tyrosine phosphatase SHP2 is recruited, which in turn can lead to the activation of the Ras-ERK pathway.[6] This pathway is known to play a role in neuronal differentiation and survival.[7]

Diagram: GP130-Ras-MAPK Signaling Pathway

References

- 1. Primary cultures of neurons for testing neuroprotective drug effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels. | Semantic Scholar [semanticscholar.org]

- 4. brainxell.com [brainxell.com]

- 5. Proposed practical protocol for flow cytometry analysis of microglia from the healthy adult mouse brain: Systematic review and isolation methods’ evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational models of the JAK1/2-STAT1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

The Influence of GP130 Receptor Agonists on AKT/ERK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate signaling mechanisms initiated by the activation of the Glycoprotein 130 (GP130) receptor, with a specific focus on the downstream phosphorylation and activation of the AKT and ERK signaling pathways. Activation of GP130, a common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines, triggers a cascade of intracellular events crucial for a multitude of cellular processes including cell growth, proliferation, differentiation, and survival.[1] Dysregulation of this signaling nexus is implicated in various pathological conditions, making it a critical area of study for therapeutic intervention. This guide provides a comprehensive overview of the signaling cascade, quantitative data on agonist-induced activation, detailed experimental protocols for studying these pathways, and visual representations of the key processes.

Core Signaling Pathways

Upon ligand binding, such as by IL-6 or Oncostatin M (OSM), the GP130 receptor undergoes dimerization, leading to the activation of associated Janus kinases (JAKs). These activated JAKs then phosphorylate tyrosine residues on the intracellular domain of GP130, creating docking sites for various signaling proteins. This initiates at least two major downstream signaling cascades that culminate in the activation of AKT and ERK.[1]

The activation of the ERK/MAPK pathway is primarily mediated through the recruitment of the tyrosine phosphatase SHP2 to the phosphorylated GP130. SHP2, in turn, can activate the Ras-Raf-MEK-ERK cascade. Additionally, the adapter protein Grb2-associated binder 1 (GAB1) can be recruited and phosphorylated, further amplifying the signal to the ERK pathway.

The PI3K/AKT pathway is also engaged downstream of GP130 activation. This can occur through the GAB1 adapter protein, which, upon phosphorylation, recruits the p85 subunit of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), leading to the recruitment and activation of AKT.

Quantitative Analysis of GP130 Agonist-Induced Signaling

The activation of the AKT and ERK pathways by GP130 agonists is a dynamic process that is dependent on both the concentration of the agonist and the duration of stimulation. The following tables summarize representative quantitative data on the dose-dependent and time-course effects of a GP130 agonist, Leukemia Inhibitory Factor (LIF), on AKT phosphorylation in HT-22 cells, and a generalized representation of IL-6-induced ERK phosphorylation based on typical signaling kinetics.

Table 1: Dose-Dependent Activation of AKT by a GP130 Agonist

| Agonist Concentration (ng/mL) | Fold Increase in p-AKT (Ser473) |

| 0 (Control) | 1.0 |

| 10 | 2.5 |

| 50 | 4.8 |

| 100 | 5.2 |

Data is representative of typical findings and has been synthesized from graphical representations in cited literature for illustrative purposes.

Table 2: Time-Course of AKT Activation by a GP130 Agonist

| Time (minutes) | Fold Increase in p-AKT (Ser473) |

| 0 | 1.0 |

| 15 | 3.5 |

| 30 | 5.0 |

| 60 | 4.2 |

| 120 | 2.1 |

Data is representative of typical findings and has been synthesized from graphical representations in cited literature for illustrative purposes.

Table 3: Time-Course of ERK1/2 Activation by a GP130 Agonist

| Time (minutes) | Fold Increase in p-ERK1/2 (Thr202/Tyr204) |

| 0 | 1.0 |

| 5 | 6.5 |

| 15 | 4.0 |

| 30 | 2.5 |

| 60 | 1.5 |

Data is representative of typical findings and has been synthesized from graphical representations in cited literature for illustrative purposes.

Experimental Protocols

1. Western Blot Analysis of Phosphorylated AKT and ERK

This protocol outlines the steps for detecting the phosphorylation status of AKT and ERK in response to GP130 agonist stimulation.

-

Cell Culture and Treatment:

-

Plate cells (e.g., HT-22, MCF7) in appropriate culture dishes and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal phosphorylation levels.

-

Treat cells with the GP130 receptor agonist at various concentrations for a dose-response experiment or with a fixed concentration for different time points for a time-course experiment.

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and phosphorylated ERK (e.g., p-ERK Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with antibodies for total AKT, total ERK, and a housekeeping protein like GAPDH or β-actin.

-

2. Immunoprecipitation Kinase Assay for AKT and ERK

This assay measures the enzymatic activity of AKT and ERK.

-

Immunoprecipitation:

-

Prepare cell lysates as described in the Western Blot protocol.

-

Incubate the cell lysate with an antibody specific for total AKT or total ERK overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose (B213101) beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Kinase Assay:

-

Resuspend the beads in a kinase assay buffer containing a specific substrate for the kinase (e.g., GSK-3α for AKT, or myelin basic protein (MBP) for ERK) and ATP.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS sample buffer and boiling.

-

-

Detection:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3α or anti-phospho-MBP) to detect the kinase activity.

-

Visualizing the Signaling Network and Experimental Processes

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

References

In Vitro Activity Profile of GP130 Receptor Agonist-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro activity profile of GP130 Receptor Agonist-1, also identified as UCLA GP130 2 and N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine. The document details the agonistic effects of this small molecule on the Glycoprotein 130 (GP130) signaling pathway, a critical transducer for the interleukin-6 (IL-6) family of cytokines. This guide includes a summary of its known in vitro activities, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to support further research and development.

Introduction to GP130 and its Agonist

Glycoprotein 130 (GP130) is a transmembrane protein that functions as a co-receptor and signal transducer for a variety of cytokines, including those in the IL-6 family. These cytokines play pivotal roles in regulating numerous physiological and pathological processes such as inflammation, hematopoiesis, and immune responses. The activation of GP130 initiates intracellular signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway.

This compound (UCLA GP130 2) is a small molecule agonist designed to activate the GP130 receptor, thereby mimicking the effects of its natural cytokine ligands. Understanding its in vitro activity is crucial for elucidating its mechanism of action and therapeutic potential.

In Vitro Activity Data

Currently, specific quantitative data such as EC50 or IC50 values for this compound are not widely available in publicly accessible literature. However, qualitative studies have demonstrated its agonistic activity on the GP130 pathway.

| Assay Type | Cell Line | Parameter Measured | Observed Effect | Reference |

| STAT3 Phosphorylation | SH-SY5Y | Phosphorylation of STAT3 at Tyr705 | Increased STAT3 phosphorylation |

Note: Further studies are required to determine the precise potency and efficacy (e.g., EC50) of this compound in various in vitro models.

Signaling Pathways

Activation of the GP130 receptor by an agonist like this compound triggers a cascade of intracellular signaling events. The two major pathways activated are the JAK/STAT and the MAPK/ERK pathways.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of this compound.

STAT3 Phosphorylation Assay via Western Blot

This protocol details the steps to measure the phosphorylation of STAT3 in a cell line known to express the GP130 receptor, such as the human neuroblastoma cell line SH-SY5Y.

Objective: To determine if this compound induces the phosphorylation of STAT3 at Tyrosine 705.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

This compound (UCLA GP130 2)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate SH-SY5Y cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Treat cells with various concentrations of this compound for a specified time (e.g., 15, 30, 60 minutes). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Analysis:

-

Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

-

Quantify band intensities to determine the fold-change in STAT3 phosphorylation relative to the vehicle control.

-

Cell Proliferation Assay

This protocol describes a method to assess the effect of this compound on the proliferation of Ba/F3 cells stably expressing the human GP130 receptor (Ba/F3-gp130).

Objective: To determine if this compound can stimulate the proliferation of GP130-expressing cells.

Materials:

-

Ba/F3-gp130 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (UCLA GP130 2)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Procedure:

-

Cell Seeding:

-

Wash Ba/F3-gp130 cells to remove any residual growth factors.

-

Seed the cells in a 96-well plate at a density of 5,000 - 10,000 cells per well.

-

-

Compound Treatment:

-

Add serial dilutions of this compound to the wells. Include a vehicle control and a positive control (e.g., a known GP130 cytokine like IL-6).

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

-

Measurement of Proliferation:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell proliferation relative to the vehicle control.

-

If a dose-response is observed, an EC50 value can be calculated by fitting the data to a four-parameter logistic curve.

-

Conclusion

This compound has been identified as a small molecule agonist of the GP130 receptor, demonstrating the ability to activate downstream signaling pathways, notably the phosphorylation of STAT3. The provided protocols offer a framework for the in vitro characterization of this and similar compounds. Further quantitative analysis is necessary to fully elucidate its potency and efficacy, which will be critical for its potential development as a therapeutic agent.

Structural Basis for GP130 Receptor Agonist-1 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoprotein 130 (gp130) is a ubiquitously expressed transmembrane protein that serves as the common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1] This family plays a critical role in a wide array of biological processes, including immune responses, hematopoiesis, and inflammation.[2][3] The activation of gp130 initiates intracellular signaling cascades, primarily through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2][4] Given its central role in cellular signaling, gp130 has emerged as a significant therapeutic target. While the structural basis of gp130 activation by its natural cytokine ligands is well-characterized, there is growing interest in the development of small-molecule agonists that can modulate gp130 signaling for therapeutic benefit.

This technical guide provides an in-depth overview of the structural basis for the binding of GP130 receptor agonist-1 , a small-molecule agonist also known as UCLA GP130 2 . This compound has been identified as a potent, brain-penetrant, and orally active agonist of the gp130 receptor, exhibiting neuroprotective effects. This guide will detail the available data on its binding mechanism, the experimental protocols used for its characterization, and the signaling pathways it modulates.

This compound: Compound Profile

This compound (UCLA GP130 2) is a novel small molecule that has been shown to mimic the neuroprotective effects of humanin (B1591700) by activating the gp130 receptor.[5]

| Identifier | Value |

| Common Name | This compound |

| Synonym | UCLA GP130 2 |

| CAS Number | 339303-87-6 |

| Molecular Formula | C₁₅H₁₁FN₂S |

| Molecular Weight | 270.32 g/mol |

| SMILES | FC1=CC=C(NC2=NC(C3=CC=CC=C3)=CS2)C=C1 |

Structural Basis of Binding

Current evidence suggests that this compound acts as a humanin mimetic, binding to the D4-D5 domains of the gp130 receptor.[5] This is a distinct binding site from the cytokine-binding domains (D1-D3) utilized by the natural IL-6 family of cytokine ligands. The D4-D6 region of gp130 consists of three fibronectin type III (FNIII) domains that are crucial for receptor dimerization and proper orientation for signal transduction. The interface between the D4 and D5 domains, in particular, forms an acute bend in the gp130 structure, which is thought to be critical for bringing the intracellular domains into proximity for the activation of associated Janus kinases (JAKs).

While a co-crystal structure of this compound with the gp130 D4-D5 domains is not yet publicly available, computational modeling and structure-activity relationship studies are the likely methods used to hypothesize its binding mode. The binding of this small molecule to the D4-D5 region likely induces a conformational change that mimics the effect of cytokine-mediated receptor dimerization, leading to the activation of downstream signaling pathways.

Signaling Pathway Activation

This compound has been demonstrated to activate key downstream signaling pathways associated with gp130 activation. This includes the phosphorylation of STAT3, a hallmark of canonical gp130 signaling, as well as the activation of the PI3K/AKT and MAPK/ERK pathways.

Signaling Pathway Diagram

Caption: this compound signaling cascade.

Quantitative Data

The following table summarizes the reported biological activity of this compound.

| Assay | Cell Line | Effect | Reported Value |

| STAT3 Phosphorylation | SH-SY5Y cells | 2-fold increase within 10 minutes | - |

| AKT Phosphorylation (Thr308) | SH-SY5Y cells & primary cortical neurons | Increased phosphorylation | - |

| ERK1/2 Phosphorylation (Thr202/Tyr204) | SH-SY5Y cells & primary cortical neurons | Increased phosphorylation | - |

| In vivo Brain Cmax (30 mg/kg, oral) | Mice | - | 156 ng/g (0.57 µM) |

| In vivo Brain Cmax (10 mg/kg, SQ) | Mice | - | 161 ng/g |

Note: Specific quantitative binding affinity data (e.g., Kd) for the interaction of this compound with GP130 is not currently available in the public domain.

Experimental Protocols

Synthesis of this compound (UCLA GP130 2)

Experimental Workflow for Agonist Characterization

Caption: Workflow for characterizing this compound.

In Vitro Phosphorylation Assays

-

Cell Culture: SH-SY5Y neuroblastoma cells or primary cortical neurons are cultured in appropriate media and conditions. For experiments, cells are often serum-starved to reduce basal signaling.

-

Compound Treatment: Cells are treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for specific time points (e.g., 10 minutes for STAT3 phosphorylation).

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

The membrane is incubated with primary antibodies specific for phosphorylated STAT3 (Tyr705), phosphorylated AKT (Thr308), phosphorylated ERK1/2 (Thr202/Tyr204), and their corresponding total protein antibodies.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

Conclusion and Future Directions

This compound represents a promising small-molecule tool for the study of gp130 signaling and a potential therapeutic lead, particularly for neurodegenerative disorders. Its unique proposed binding site on the D4-D5 domains distinguishes it from the natural cytokine ligands and opens new avenues for the allosteric modulation of gp130 activity.

Further research is required to fully elucidate the structural basis of its binding. High-resolution structural studies, such as co-crystallography of the agonist with the gp130 D4-D5 domains or cryo-electron microscopy of the full-length receptor in the presence of the agonist, would provide definitive insights into its mechanism of action. Additionally, detailed quantitative binding studies and a broader profiling of its effects on various cell types will be crucial for its further development as a therapeutic agent.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Structural insights into the assembly of gp130 family cytokine signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Structures of complete extracellular assemblies of type I and type II Oncostatin M receptor complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Application Notes and Protocols: GP130 Receptor Agonist-1 for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycoprotein (B1211001) 130 (gp130) receptor is a critical signaling transducer for the interleukin-6 (IL-6) family of cytokines, playing a pivotal role in a myriad of cellular processes including inflammation, immune responses, and hematopoiesis.[1] Dysregulation of gp130 signaling is implicated in various diseases, making it a key target for therapeutic development. This document provides detailed protocols for utilizing a potent GP130 receptor agonist, Hyper-IL-6, in cell culture experiments to investigate downstream signaling pathways. Hyper-IL-6 is a fusion protein of IL-6 and the soluble IL-6 receptor, which allows for the potent activation of gp130 on a wide range of cells, including those that do not express the membrane-bound IL-6 receptor.[2][3]

These protocols are designed to guide researchers in accurately assessing the activation of key downstream signaling molecules, namely STAT3 and ERK, in response to gp130 engagement. The methodologies provided include cell line selection and maintenance, agonist stimulation, and quantitative analysis of protein phosphorylation using Western blotting and flow cytometry.

GP130 Signaling Pathways

Upon binding of an agonist like Hyper-IL-6, the gp130 receptor homodimerizes, leading to the activation of associated Janus kinases (JAKs).[1] Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of gp130. These phosphorylated sites serve as docking stations for downstream signaling molecules, initiating several key pathways:

-

JAK/STAT Pathway: Primarily, Signal Transducer and Activator of Transcription 3 (STAT3) is recruited to the phosphorylated gp130, where it is itself phosphorylated by JAKs. Phosphorylated STAT3 (p-STAT3) then dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of target genes.[4]

-

Ras/MAPK (ERK) Pathway: The tyrosine phosphatase SHP2 is recruited to a different phosphotyrosine site on gp130.[5][6] This leads to the activation of the Ras-Raf-MEK-ERK cascade, resulting in the phosphorylation of Extracellular signal-regulated kinase (ERK).

-

PI3K/Akt Pathway: The activation of SHP2 can also lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

The interplay between these pathways dictates the ultimate cellular response to gp130 activation.

Caption: GP130 Receptor Signaling Pathways.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell line is critical for studying GP130 signaling. Below are two commonly used cell lines with differing characteristics:

| Cell Line | Description | GP130 Expression | IL-6R Expression | Recommended Use |

| Ba/F3-gp130 | Murine pro-B cell line stably transfected to express human gp130.[7][8] Dependent on IL-3 for survival and proliferation.[9] | High | None | Proliferation assays in response to Hyper-IL-6.[8][10][11] |

| HepG2 | Human hepatoma cell line.[2][3][12][13][14] | Endogenous | Endogenous | Investigating endogenous gp130 signaling and downstream gene expression.[2][3][13] |

Culture Conditions:

-

Ba/F3-gp130 Cells: Culture in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 10 ng/mL murine IL-3. Maintain cells in suspension at a density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

HepG2 Cells: Culture in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain as an adherent culture.

GP130 Agonist Stimulation Workflow

The following diagram outlines the general workflow for stimulating cells with a GP130 agonist and subsequent analysis.

Caption: General Experimental Workflow.

Protocol 1: Analysis of STAT3 and ERK Phosphorylation by Western Blot

This protocol details the detection of phosphorylated STAT3 (Tyr705) and ERK1/2 (Thr202/Tyr204) in HepG2 cells following stimulation with Hyper-IL-6.

Materials:

-

HepG2 cells

-

Hyper-IL-6 (human, recombinant)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Serum-free DMEM

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-STAT3 (Tyr705)

-

Rabbit anti-STAT3

-

Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Rabbit anti-p44/42 MAPK (Erk1/2)

-

Mouse anti-β-actin (Loading Control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Serum Starvation:

-

Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells/well.

-

Allow cells to adhere and grow for 24 hours.

-

Aspirate the growth medium and replace it with serum-free DMEM.

-

Incubate for 16-24 hours.[2]

-

-

Hyper-IL-6 Stimulation:

-

Prepare a stock solution of Hyper-IL-6 in sterile PBS.

-

For a dose-response experiment, stimulate cells with increasing concentrations of Hyper-IL-6 (e.g., 0, 1, 10, 50, 100 ng/mL) for 15-30 minutes.

-

For a time-course experiment, stimulate cells with a fixed concentration of Hyper-IL-6 (e.g., 20 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Cell Lysis and Protein Quantification:

-

After stimulation, place the plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples.

-

Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection and Analysis:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

-

Troubleshooting Western Blots:

| Problem | Possible Cause | Solution |

| No or Weak Signal | Insufficient protein loading | Increase the amount of protein loaded. |

| Antibody concentration too low | Optimize primary and secondary antibody concentrations. | |

| Inactive ECL substrate | Use fresh ECL substrate. | |

| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA for phospho-antibodies). |

| Antibody concentration too high | Decrease primary or secondary antibody concentration. | |

| Inadequate washing | Increase the number and duration of wash steps. | |

| Non-specific Bands | Protein degradation | Use fresh lysates and always include protease inhibitors. |

| Antibody cross-reactivity | Use a more specific antibody or perform a negative control with an isotype-matched antibody. |

Protocol 2: Analysis of STAT3 Phosphorylation by Flow Cytometry

This protocol allows for the quantitative analysis of STAT3 phosphorylation at the single-cell level.

Materials:

-

Cells of interest (e.g., HepG2 or Ba/F3-gp130)

-

Hyper-IL-6

-

Cell culture medium

-

PBS

-

Fixation Buffer (e.g., 4% paraformaldehyde)

-

Permeabilization Buffer (e.g., ice-cold 90% methanol)

-

Fluorochrome-conjugated antibodies:

-

Alexa Fluor 647 anti-phospho-STAT3 (Tyr705)

-

PE anti-STAT3 (total)

-

-

Flow cytometer

Procedure:

-

Cell Preparation and Stimulation:

-

Culture and serum-starve cells as described in Protocol 1.

-

Stimulate cells with Hyper-IL-6 as required for the experiment.

-

-

Fixation and Permeabilization:

-

Harvest cells and wash once with PBS.

-

Fix the cells by resuspending in Fixation Buffer and incubating for 10-15 minutes at room temperature.

-

Wash the cells once with PBS.

-

Permeabilize the cells by resuspending in ice-cold Permeabilization Buffer and incubating on ice for 30 minutes.

-

-

Antibody Staining:

-

Wash the cells twice with PBS containing 1% BSA.

-

Resuspend the cells in PBS with 1% BSA.

-

Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentration.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Wash the cells twice with PBS containing 1% BSA.

-

Resuspend the cells in PBS for analysis on a flow cytometer.

-

Acquire data and perform analysis using appropriate software.

-

Gating Strategy:

-

Gate on single cells using forward scatter area (FSC-A) vs. forward scatter height (FSC-H).

-

Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC).

-

Analyze the fluorescence intensity of phospho-STAT3 and total STAT3 within the gated population.

-

-

Protocol 3: Ba/F3-gp130 Proliferation Assay

This assay measures the ability of Hyper-IL-6 to induce the proliferation of Ba/F3-gp130 cells, which is dependent on gp130 signaling.[8][9][10][11]

Materials:

-

Ba/F3-gp130 cells

-

RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

-

Murine IL-3

-

Hyper-IL-6

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Preparation:

-

Wash Ba/F3-gp130 cells three times with PBS to remove any residual IL-3.

-

Resuspend the cells in RPMI-1640 with 10% FBS at a density of 2 x 10^5 cells/mL.

-

-

Assay Setup:

-

Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well plate.[10]

-

Prepare serial dilutions of Hyper-IL-6 in culture medium.

-

Add 100 µL of the Hyper-IL-6 dilutions to the respective wells. Include a negative control (medium only) and a positive control (10 ng/mL IL-3).

-

-

Incubation:

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the background absorbance (wells with medium only).

-

Plot the absorbance values against the concentration of Hyper-IL-6 and determine the EC50 value.

-

Quantitative Data Summary

The following tables provide representative quantitative data for GP130 signaling experiments.

Table 1: Dose-Response of Hyper-IL-6 on STAT3 Phosphorylation in HepG2 Cells

| Hyper-IL-6 (ng/mL) | p-STAT3 / Total STAT3 Ratio (Fold Change vs. Unstimulated) |

| 0 | 1.0 |

| 1 | 3.5 ± 0.4 |

| 10 | 8.2 ± 0.9 |

| 50 | 12.5 ± 1.5 |

| 100 | 12.8 ± 1.3 |

| Data are representative and may vary between experiments. |

Table 2: Time-Course of ERK Phosphorylation in HepG2 Cells Stimulated with 20 ng/mL Hyper-IL-6

| Time (minutes) | p-ERK / Total ERK Ratio (Fold Change vs. 0 min) |

| 0 | 1.0 |

| 5 | 4.8 ± 0.6 |

| 15 | 3.5 ± 0.4 |

| 30 | 2.1 ± 0.3 |

| 60 | 1.2 ± 0.2 |

| Data are representative and may vary between experiments. |

Table 3: IC50 Values of Inhibitors on GP130 Signaling

| Inhibitor | Target | Assay | Cell Line | IC50 (nM) |

| Ruxolitinib | JAK1/JAK2 | STAT3 Phosphorylation | Various | 2.8 - 3.3 |

| Tofacitinib | Pan-JAK | STAT3 Phosphorylation | Various | 1 - 112 |

| Baricitinib | JAK1/JAK2 | STAT3 Phosphorylation | Various | 5.7 - 5.9 |

| SHP099 | SHP2 | ERK Phosphorylation | Various | ~50 |

| IC50 values are approximate and can vary depending on the specific assay conditions. |

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for researchers to investigate GP130 receptor signaling in cell culture. By utilizing the potent agonist Hyper-IL-6 and employing robust analytical methods such as Western blotting and flow cytometry, scientists can effectively dissect the roles of the JAK/STAT and Ras/MAPK pathways in various biological contexts. This will ultimately facilitate the discovery and development of novel therapeutics targeting the GP130 signaling axis.

References

- 1. Signaling mechanisms through gp130: a model of the cytokine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Response to IL-6 trans- and IL-6 classic signalling is determined by the ratio of the IL-6 receptor α to gp130 expression: fusing experimental insights and dynamic modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interleukin-6 (IL-6) receptor/IL-6 fusion protein (Hyper IL-6) effects on the neonatal mouse brain: possible role for IL-6 trans-signaling in brain development and functional neurobehavioral outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ulab360.com [ulab360.com]

- 5. Dissection of signaling cascades through gp130 in vivo: reciprocal roles for STAT3- and SHP2-mediated signals in immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SHP2-mediated signaling cascade through gp130 is essential for LIF-dependent I CaL, [Ca2+]i transient, and APD increase in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and Validation of a Reporter-Cell-Line-Based Bioassay for Therapeutic Soluble gp130-Fc - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Interaction between heat shock and interleukin 6 stimulation in the acute-phase response of human hepatoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. e-century.us [e-century.us]

Application Notes and Protocols: In Vivo Dosing Guide for a GP130 Receptor Agonist in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

The glycoprotein (B1211001) 130 (gp130) receptor is a critical signal transducer for the interleukin-6 (IL-6) family of cytokines. This receptor plays a pivotal role in a multitude of cellular processes, including inflammation, immune response, hematopoiesis, and cell survival.[1][2][3] Consequently, gp130 has emerged as a significant therapeutic target for a range of diseases. Agonists of the gp130 receptor hold promise for conditions where enhanced gp130 signaling is beneficial.

These application notes provide a comprehensive guide for the in vivo administration of a representative small molecule gp130 receptor agonist, referred to here as GP130 Receptor Agonist-1 (N-(4-Fluorophenyl)-4-phenyl-2-thiazolamine), in mouse models. The document includes detailed protocols for dosing, pharmacokinetic analysis, and efficacy evaluation in relevant disease models, alongside a depiction of the associated signaling pathway and experimental workflows.

GP130 Signaling Pathway

Activation of the gp130 receptor by its ligands initiates a cascade of intracellular signaling events. The primary pathways activated include the Janus kinase/signal transducer and activator of transcription (JAK/STAT), the Ras/mitogen-activated protein kinase (MAPK/ERK), and the phosphatidylinositol-3-kinase (PI3K)/Akt pathways.[4][5] These pathways collectively regulate gene expression and cellular function.

Figure 1: Simplified GP130 signaling cascade.

Quantitative Data Summary

The following tables summarize the dosing information for this compound and related compounds used in murine studies.